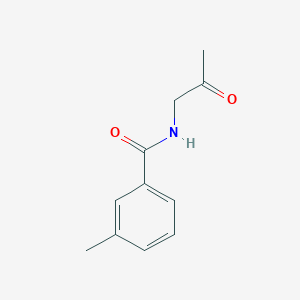![molecular formula C10H7N5S B12113654 2-[5-(Thiophen-2-yl)-1H-1,2,4-triazol-3-yl]pyrazine CAS No. 646998-74-5](/img/structure/B12113654.png)
2-[5-(Thiophen-2-yl)-1H-1,2,4-triazol-3-yl]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazine, [5-(2-thienyl)-1H-1,2,4-triazol-3-yl]- is a heterocyclic compound that features a pyrazine ring fused with a thienyl and triazolyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazine, [5-(2-thienyl)-1H-1,2,4-triazol-3-yl]- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thienyl-substituted hydrazine with a suitable pyrazine derivative under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or acetonitrile, with temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrazine, [5-(2-thienyl)-1H-1,2,4-triazol-3-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where substituents on the pyrazine or thienyl ring can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, electrophiles; conditions vary depending on the specific reaction
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Applications De Recherche Scientifique
Pyrazine, [5-(2-thienyl)-1H-1,2,4-triazol-3-yl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and optoelectronic devices
Mécanisme D'action
The mechanism of action of Pyrazine, [5-(2-thienyl)-1H-1,2,4-triazol-3-yl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain a pyrazine ring but are fused with a pyrrole ring instead of a thienyl group.
Thiazole derivatives: These compounds feature a thiazole ring, which is structurally similar to the thienyl group in Pyrazine, [5-(2-thienyl)-1H-1,2,4-triazol-3-yl]-
Uniqueness
Pyrazine, [5-(2-thienyl)-1H-1,2,4-triazol-3-yl]- is unique due to its specific combination of pyrazine, thienyl, and triazolyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
646998-74-5 |
|---|---|
Formule moléculaire |
C10H7N5S |
Poids moléculaire |
229.26 g/mol |
Nom IUPAC |
2-(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)pyrazine |
InChI |
InChI=1S/C10H7N5S/c1-2-8(16-5-1)10-13-9(14-15-10)7-6-11-3-4-12-7/h1-6H,(H,13,14,15) |
Clé InChI |
SWKBJHHAFZQSSP-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2=NC(=NN2)C3=NC=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


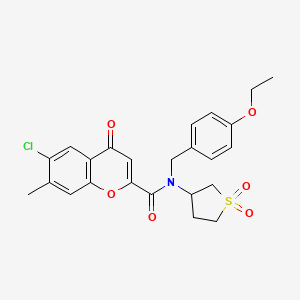
![7-Chlorothiazolo[5,4-c]pyridine-2(1H)-thione](/img/structure/B12113580.png)
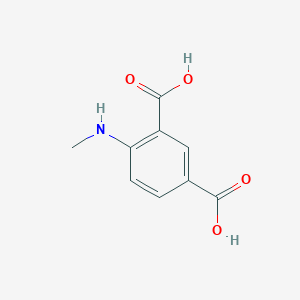


![Pyrazolo[3,4-a]quinolizine, 1,4,5,7,8,9,10,10a-octahydro-](/img/structure/B12113599.png)
![2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B12113607.png)
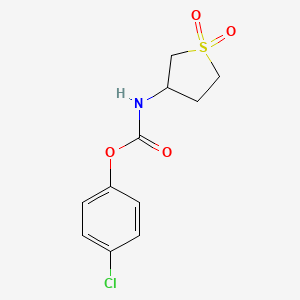

![3-[[(5Z)-3-methyl-4-oxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-2-ylidene]amino]benzoic acid](/img/structure/B12113630.png)
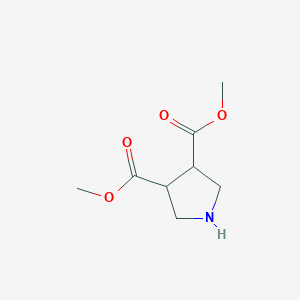
![3-({[(3-Hydroxyphenyl)amino]thioxomethyl}amino)-3-methylthiolane-1,1-dione](/img/structure/B12113641.png)

